3-(氨甲基)吡啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of related compounds like 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines has been achieved through divergent routes starting from trans-4-hydroxy-L-proline, with regio- and stereoselective introduction of amino and hydroxyl groups (Curtis et al., 2007).

- Another method involved synthesizing N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from similar starting materials through alkylation or reductive amination (Filichev & Pedersen, 2003).

- A one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has also been reported, indicating the versatility of aminomethylpyridine derivatives in synthesis (Klappa et al., 2002).

Molecular Structure Analysis

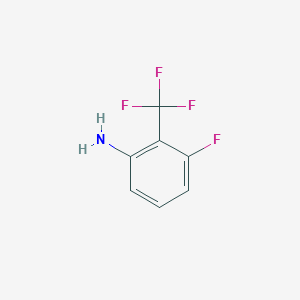

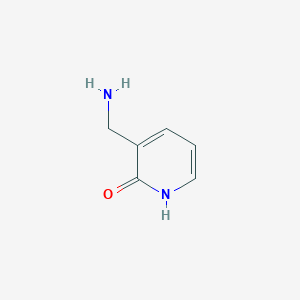

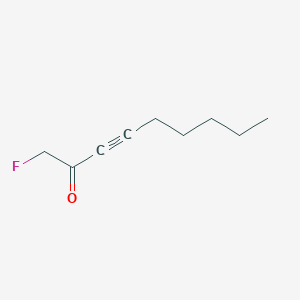

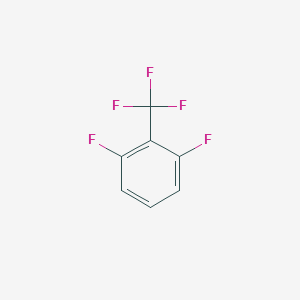

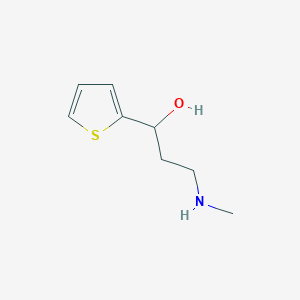

The molecular structure of 3-(Aminomethyl)pyridin-2-ol and its derivatives is characterized by the presence of amino and hydroxyl groups on a pyridine ring. These functional groups contribute to the formation of hydrogen bonds, influencing the molecule's overall stability and reactivity. The precise arrangement of these groups can significantly affect the compound's physical and chemical properties.

Chemical Reactions and Properties

- The aminomethylation of pyridines has been explored, where aminomethyl derivatives undergo further reactions to form acetoxy, hydroxy, and bromomethyl derivatives (Smirnov et al., 2005).

- In some cases, the introduction of an aminomethyl group can lead to the formation of compounds with potential medicinal chemistry applications due to their three-dimensional molecular scaffold (Schmid et al., 2006).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)pyridin-2-ol derivatives, such as solubility, melting point, and crystalline structure, are influenced by the presence and position of amino and hydroxyl groups. These groups can engage in hydrogen bonding, affecting the compound's solubility in various solvents and its crystalline form.

Chemical Properties Analysis

- The compound's chemical properties, including reactivity, acidity, and basicity, are significantly influenced by the aminomethyl and hydroxymethyl groups. These groups can participate in a variety of chemical reactions, making the compound a versatile intermediate in organic synthesis.

- The ability to form stable complexes with metals and other elements further extends the utility of 3-(Aminomethyl)pyridin-2-ol in various chemical applications (Guerra et al., 2006).

科学研究应用

配位化学和络合物形成

吡啶衍生物,包括类似于3-(氨甲基)吡啶-2-醇的结构,在配位化学中发挥着至关重要的作用。这些化合物以与金属形成络合物的能力而闻名,展现出独特的光谱、磁性和电化学性质(Boča, Jameson, & Linert, 2011)。这些络合物被研究用于它们在催化、材料科学以及作为理解生物金属位点模型方面的潜在应用。

生化意义

吡啶衍生物的生化应用非常广泛,主要是由于它们在酶系统中的作用以及在代谢途径中作为中间体的角色。例如,二氢硫辛酸脱氢酶,作为吡啶核苷酸-二硫化物氧化还原酶家族的一部分,展示了这些化合物可以参与的重要生化功能,包括对细胞呼吸至关重要的电子转移过程(Carothers, Pons, & Patel, 1989)。

药物化学和药物开发

吡啶骨架在药物化学中是基础性的,它们构成了许多药物和治疗剂的基础。它们的结构多样性使得可以开发具有广泛生物活性的化合物,包括抗癌、抗菌和抗炎性能。关于用于合成吡喃[2,3-d]嘧啶骨架的混合催化剂的综述突显了吡啶衍生物在制药研究中的重要性,展示了它们在为治疗应用创造具有生物活性分子中的作用(Parmar, Vala, & Patel, 2023)。

抗癌研究

基于吡啶的Cu(II)络合物,与更广泛的化合物家族相关,包括3-(氨甲基)吡啶-2-醇,显示出显著的抗癌潜力。这些络合物可以增强吡啶衍生物的生物利用度和药理效应,为癌症治疗提供了有希望的途径。这些络合物的合成和生物评价展示了它们对各种癌细胞系的有效性,突显了吡啶衍生物在肿瘤学中的潜力(Alshamrani, 2023)。

安全和危害

属性

IUPAC Name |

3-(aminomethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRUXDXIVIYFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342196 |

Source

|

| Record name | 3-(aminomethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)pyridin-2-ol | |

CAS RN |

123369-45-9 |

Source

|

| Record name | 3-(aminomethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)